Fluorescein-PEG5-Acid

Description

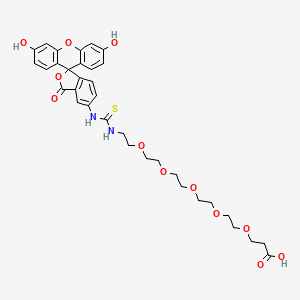

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVBKXKXVSETJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Properties and Applications of Fluorescein-PEG5-Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG5-Acid is a versatile fluorescent probe that combines the well-known spectral characteristics of fluorescein with the benefits of a polyethylene glycol (PEG) linker. The fluorescein moiety provides strong green fluorescence, while the hydrophilic 5-unit PEG spacer enhances aqueous solubility and reduces non-specific binding, making it an invaluable tool in various biological and pharmaceutical research applications. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling fluorescent labeling for detection and tracking. This guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its characterization and use, and a visualization of a typical experimental workflow.

Core Spectral and Physicochemical Properties

The spectral characteristics of this compound are primarily dictated by the fluorescein core. However, the local microenvironment, including pH and solvent polarity, can influence these properties. The PEG linker helps to maintain a more consistent aqueous environment around the fluorophore, but pH sensitivity remains a key consideration.

| Property | Value | References |

| Excitation Maximum (λex) | ~494 nm | [1][2] |

| Emission Maximum (λem) | ~517 nm | [1][2] |

| Molecular Weight | ~698.75 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Quantum Yield (Φf) of Fluorescein | ~0.95 (in 0.1 M NaOH) | [3] |

| Molar Extinction Coefficient (ε) of Fluorescein | ~70,000 cm⁻¹M⁻¹ | [4] |

Note: The quantum yield and molar extinction coefficient provided are for the parent fluorescein molecule under basic conditions. These values can vary for this compound depending on the specific buffer conditions and conjugation state. It is recommended to determine these parameters experimentally for the specific application.

Key Considerations

-

pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH.[3][5][6] Under acidic conditions (pH < 6), the fluorescence intensity significantly decreases.[3][5] For optimal and consistent fluorescence, it is recommended to work in buffers with a pH between 7.0 and 9.0.

-

Photobleaching: Like most fluorophores, fluorescein is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[7][8] To mitigate photobleaching, it is advisable to minimize light exposure, use antifade reagents when possible, and acquire images with the lowest necessary laser power and exposure times.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO for stock solution, Phosphate Buffered Saline (PBS) pH 7.4 for dilutions)

-

UV-Vis spectrophotometer

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Prepare serial dilutions: Perform a series of accurate dilutions of the stock solution in PBS (pH 7.4) to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

-

Measure absorbance: For each dilution, measure the absorbance at the excitation maximum (~494 nm) using the spectrophotometer. Use PBS as a blank.

-

Plot the data: Plot the absorbance values (y-axis) against the corresponding molar concentrations (x-axis).

-

Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φf = 0.95) is a common standard for this spectral range.

Materials:

-

This compound

-

Fluorescein standard

-

0.1 M NaOH

-

PBS (pH 7.4)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare solutions: Prepare a series of dilutions for both the this compound (in PBS, pH 7.4) and the fluorescein standard (in 0.1 M NaOH) with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure absorbance: Record the absorbance of each solution at the excitation wavelength (e.g., 494 nm).

-

Measure fluorescence emission: For each solution, excite at the same wavelength used for the absorbance measurement and record the integrated fluorescence intensity (the area under the emission curve).

-

Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'sample' refers to the this compound solution and 'std' refers to the fluorescein standard solution.

-

Bioconjugation to a Protein

The terminal carboxylic acid of this compound can be coupled to primary amines on a protein using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Activate the carboxyl group: Dissolve this compound in the activation buffer. Add a molar excess of EDC and NHS and incubate for 15-30 minutes at room temperature to form a reactive NHS ester.

-

Conjugation: Add the activated this compound solution to the protein solution in the coupling buffer. The molar ratio of the dye to the protein will need to be optimized for the specific protein and desired degree of labeling. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at 494 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a target protein with this compound and its subsequent use in cell-based fluorescence imaging.

Caption: A typical workflow for protein labeling with this compound and cellular imaging.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules. Its favorable spectral properties, enhanced solubility, and reactive carboxylic acid handle make it suitable for a wide range of applications in research and drug development, including immunoassays, flow cytometry, and fluorescence microscopy. Proper consideration of its pH sensitivity and photostability, along with optimized experimental protocols, will ensure the generation of reliable and high-quality data.

References

- 1. This compound, 2183440-40-4 | BroadPharm [broadpharm.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein-PEG5-Acid molecular weight and chemical formula.

For researchers, scientists, and professionals in drug development, Fluorescein-PEG5-Acid is a key reagent. This technical guide provides core information on its molecular properties.

This compound is a fluorescent labeling reagent that combines the spectral properties of fluorescein with a hydrophilic 5-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group.[1][2] This structure allows for its conjugation to primary amines on biomolecules, such as proteins and antibodies, after activation.[3] The PEG linker enhances aqueous solubility and reduces steric hindrance, making it a versatile tool in various biological applications.[2][3]

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below.

| Property | Value |

| Molecular Weight | 698.8 g/mol [2][3] |

| Chemical Formula | C₃₄H₃₈N₂O₁₂S[1][3] |

Note: Minor variations in molecular weight may be cited due to different calculation methods.[4]

As a language model, I am unable to provide experimental protocols or generate diagrams using Graphviz. The information provided is based on publicly available data for the specified compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fluorescein-PEG5-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fluorescein-PEG5-Acid, a valuable fluorescent probe and linker used in various biomedical research applications, including drug delivery, cell tracking, and receptor binding analysis. This document details the underlying chemical principles, step-by-step experimental protocols, and robust purification strategies.

Introduction

This compound is a bifunctional molecule composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker with five ethylene glycol units, and a terminal carboxylic acid group.[1] The fluorescein component provides strong fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively, enabling sensitive detection in biological systems.[2] The PEG linker enhances aqueous solubility, reduces non-specific binding, and provides a flexible spacer arm.[1] The terminal carboxylic acid allows for covalent conjugation to primary amine groups on biomolecules, such as proteins and peptides, through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an amine-reactive fluorescein derivative, such as Fluorescein isothiocyanate (FITC), with an amino-functionalized PEG linker containing a terminal carboxylic acid, namely Amino-PEG5-Acid (H₂N-(CH₂)₂-(OCH₂CH₂)₅-O-(CH₂)₂-COOH). The isothiocyanate group of FITC readily reacts with the primary amine of the PEG linker to form a stable thiourea linkage.[3][4]

Chemical Reaction

The overall reaction scheme is as follows:

Fluorescein isothiocyanate (FITC) + Amino-PEG5-Acid → this compound (via thiourea linkage)

Experimental Protocol: Synthesis

This protocol is based on established methods for FITC conjugation to amine-containing molecules.[3][5]

Materials:

-

Fluorescein isothiocyanate (FITC, Isomer I)

-

Amino-PEG5-Acid (H₂N-(CH₂)₂-(OCH₂CH₂)₅-O-(CH₂)₂-COOH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

0.1 M Sodium bicarbonate buffer (pH 9.0)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Reactants:

-

Dissolve Amino-PEG5-Acid in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.

-

Immediately before use, prepare a 10 mg/mL stock solution of FITC in anhydrous DMF or DMSO.[5]

-

-

Reaction Setup:

-

Reaction Conditions:

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Stir the reaction mixture at room temperature for at least 4 hours. The reaction can be left to proceed overnight.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform and methanol (e.g., 9:1 v/v).

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, particularly excess FITC, and any side products. A two-step purification strategy involving silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) is recommended for achieving high purity.

Experimental Protocol: Silica Gel Column Chromatography

This method serves as a preliminary purification step to remove the bulk of unreacted FITC.

Materials:

-

Silica gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in DCM and pack the chromatography column.

-

-

Sample Loading:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the crude residue in a minimal amount of the initial mobile phase.

-

-

Elution:

-

Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 10% MeOH in DCM).

-

Collect fractions and monitor by TLC to identify the fractions containing the desired product.

-

-

Product Collection:

-

Combine the product-containing fractions and evaporate the solvent under reduced pressure.

-

Experimental Protocol: Preparative HPLC

Preparative reverse-phase HPLC is employed for the final purification to achieve high purity of the this compound.[6]

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 19 x 100 mm, 5 µm particle size)[6]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)[6]

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)[6]

Procedure:

-

Sample Preparation:

-

Dissolve the partially purified product from the column chromatography step in a small volume of the initial mobile phase composition.

-

-

HPLC Conditions:

-

Fraction Collection and Final Product Preparation:

-

Collect the fractions corresponding to the major product peak.

-

Combine the pure fractions and lyophilize to obtain the final product as a solid.

-

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 698.74 g/mol | [7] |

| Purity (by HPLC) | >95% | [1] |

| Excitation Maximum (λex) | ~494 nm | [2] |

| Emission Maximum (λem) | ~517 nm | [2] |

| Solubility | Soluble in water, DMSO, DMF | [2] |

| Expected Yield | 60-70% (based on similar reactions) | [6] |

Characterization Data (Representative)

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the fluorescein core (δ 6.5-8.0 ppm), methylene protons of the PEG linker (δ 3.4-3.6 ppm), and protons adjacent to the thiourea and carboxylic acid groups.[8][9]

-

Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺: ~699.75.

Visualizations

Synthesis Pathway

Caption: Chemical synthesis of this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]

- 2. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]

- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 4. peptideweb.com [peptideweb.com]

- 5. youdobio.com [youdobio.com]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound | AxisPharm [axispharm.com]

- 8. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action for Fluorescein-PEG5-Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Fluorescein-PEG5-Acid in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the successful use of this versatile fluorescent labeling reagent.

Introduction to this compound

This compound is a heterobifunctional labeling reagent comprised of three key components: a fluorescein fluorophore, a polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid.[1] This strategic design imparts a unique combination of properties that make it an invaluable tool in various biological and pharmaceutical research applications, including drug delivery studies, cell tracking, receptor binding analysis, and enzyme-substrate interactions.[2]

-

Fluorescein: A widely used green fluorescent dye that provides a strong and readily detectable signal. Its excitation and emission maxima are approximately 494 nm and 517 nm, respectively.[1]

-

PEG5 Linker: The five-unit polyethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[1] It also reduces non-specific binding and provides steric hindrance, which can help to preserve the biological activity of the labeled molecule.[1]

-

Carboxylic Acid: This terminal functional group is the primary site for covalent attachment to biomolecules. It can be activated to react with primary amines, which are abundantly available on proteins and other biomolecules, to form stable amide bonds.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound and general parameters for its bioconjugates are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | ~698.74 g/mol | [3] |

| Excitation Maximum (λex) | ~494 nm | [1] |

| Emission Maximum (λem) | ~517 nm | [1] |

| Purity | Typically ≥95% | [4] |

| Solubility | Water, DMSO, DMF | [1] |

| Parameter | Description | Typical Values | Reference |

| Degree of Labeling (DOL) | The average number of fluorescein molecules conjugated to a single biomolecule. | For antibodies, a DOL of 2-10 is often optimal to balance signal strength with maintaining biological function.[2][5] | [2][5] |

| pH Sensitivity | The fluorescence of fluorescein is pH-dependent, with optimal intensity in slightly alkaline conditions. | Fluorescence is significantly quenched in acidic environments (pH < 7).[6] | [6] |

| Photostability | Susceptible to photobleaching upon prolonged exposure to excitation light. | N/A | [7] |

| pH | Relative Fluorescence Intensity (%) |

| < 6.0 | Significantly Decreased |

| 7.4 | High |

| > 8.0 | Maximum |

Note: This table represents the general pH-dependent fluorescence behavior of fluorescein. The exact values can vary depending on the conjugate and buffer conditions.[6]

Mechanism of Action: The Chemistry of Bioconjugation

The primary mechanism for conjugating this compound to biomolecules involves the activation of its terminal carboxylic acid to form a reactive intermediate that readily couples with primary amines (e.g., the ε-amino group of lysine residues on proteins). The most common and efficient method for this activation is the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The process can be broken down into two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of a Stable Amine-Reactive Ester: To prevent hydrolysis of the unstable intermediate, NHS is added to the reaction. NHS displaces the EDC moiety to form a more stable NHS ester. This NHS ester is sufficiently stable to be purified or used directly in the subsequent reaction with the amine-containing biomolecule.

-

Nucleophilic Attack and Amide Bond Formation: The primary amine on the target biomolecule performs a nucleophilic attack on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

Caption: Chemical mechanism of this compound conjugation.

Experimental Protocols

General Protocol for EDC/NHS-mediated Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants, may need to be determined empirically for each specific application.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in Activation Buffer or water (e.g., 10 mg/mL each).

-

Prepare the protein solution in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

-

Add a molar excess of EDC and NHS (typically a 2-5 fold molar excess over the this compound).

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated this compound solution to the protein solution.

-

The molar ratio of the labeling reagent to the protein should be optimized, but a starting point of 10-20 fold molar excess of the labeling reagent is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

Determination of the Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 494 nm (A494) using a spectrophotometer.

-

Calculate the concentration of the protein, correcting for the absorbance of fluorescein at 280 nm.

-

Protein Concentration (M) = [A280 - (A494 x CF)] / εprotein

-

CF is the correction factor for fluorescein's absorbance at 280 nm (typically ~0.3).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of fluorescein.

-

Fluorescein Concentration (M) = A494 / εfluorescein

-

εfluorescein is the molar extinction coefficient of fluorescein at 494 nm (typically ~70,000 M-1cm-1).

-

-

-

Calculate the DOL.

-

DOL = Fluorescein Concentration (M) / Protein Concentration (M)

-

Mandatory Visualizations

Caption: Experimental workflow for bioconjugation.

Caption: Targeted drug delivery workflow.

Caption: FRET-based protease activity assay.

References

- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Solubility of Fluorescein-PEG5-Acid in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fluorescein-PEG5-Acid, a fluorescent labeling reagent crucial in various biological and pharmaceutical research applications. Understanding the solubility of this compound is paramount for its effective use in experimental design, particularly in labeling biomolecules, drug delivery studies, and cellular imaging. This document outlines its solubility in both aqueous and organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Core Concepts in Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions. Its structure consists of three key components: the hydrophobic fluorescein core, a hydrophilic polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid group. This structure dictates its solubility profile. The PEG linker and the carboxylic acid group significantly enhance its solubility in aqueous solutions, a critical feature for its application in biological systems.[1][2][3]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Fluorescein-PEG-Acid Compounds

| Solvent Type | Solvent | Solubility |

| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble |

| Polar Organic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform, Methylene Chloride | Soluble | |

| Alcohols (e.g., Ethanol, Methanol) | Less Soluble | |

| Non-Polar Organic | Toluene | Less Soluble |

| Ether | Insoluble |

Source: Based on data for FITC-PEG-COOH compounds.[4]

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The following protocol provides a standardized method for determining the thermodynamic solubility of this compound in an aqueous buffer, a common requirement for biological applications. This method is adapted from the well-established shake-flask technique.

1. Materials and Equipment:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Calibrated micropipettes

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the maximum absorbance wavelength of fluorescein (approximately 494 nm) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The excess solid should be clearly visible.

-

Tightly cap the tubes and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Processing and Analysis:

-

After incubation, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15-30 minutes) to pellet the excess solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the clear, filtered supernatant with the aqueous buffer to a concentration that falls within the linear range of the previously generated calibration curve.

-

Measure the absorbance of the diluted supernatant at 494 nm.

-

-

Data Calculation:

-

Using the equation from the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the concentration of the original, undiluted supernatant by multiplying the result by the dilution factor. This value represents the solubility of this compound in the tested buffer at the specified temperature.

-

Visualizing Methodologies and Molecular Interactions

To further aid in the understanding of the experimental process and the molecular behavior of this compound, the following diagrams are provided.

References

An In-depth Technical Guide to Fluorescein-PEG5-Acid: Structure, Functionality, and Application in Bioconjugation and Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescein-PEG5-Acid, a versatile fluorescent labeling reagent. We will delve into its chemical structure and the roles of its constituent functional groups. This guide also presents detailed experimental protocols for its conjugation to biomolecules and subsequent use in cellular imaging applications, alongside critical data presented for easy reference.

Core Concepts: Chemical Structure and Functional Groups

This compound is a heterobifunctional molecule comprised of three key components: a fluorescein fluorophore, a polyethylene glycol (PEG) linker, and a terminal carboxylic acid.[1] This strategic combination of functional groups makes it an invaluable tool for a wide range of biological research and drug development applications.[1]

-

Fluorescein: A widely used xanthene dye that serves as the fluorescent reporter. It absorbs light at a maximum wavelength of approximately 494 nm and emits light at a maximum of around 517 nm, resulting in a bright green fluorescence.[2]

-

Polyethylene Glycol (PEG) Linker: The PEG5 linker consists of five repeating ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and reduces non-specific binding to proteins and cell surfaces.[2] The PEG linker also provides a flexible spacer arm, which can minimize steric hindrance when the conjugated molecule binds to its target.

-

Carboxylic Acid: The terminal carboxylic acid group is the reactive handle for conjugation. It can be readily coupled to primary amine groups on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[2] This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Below is a diagram illustrating the chemical structure of this compound.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C34H38N2O12S | [2] |

| Molecular Weight | ~698.7 g/mol | [2] |

| Excitation Maximum (λex) | ~494 nm | [2] |

| Emission Maximum (λem) | ~517 nm | [2] |

| Appearance | Orange/Red Solid | |

| Solubility | Soluble in DMSO, DMF, and water | [2] |

| Storage | -20°C, protected from light and moisture |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein) and a subsequent protocol for cell surface staining and imaging.

Conjugation of this compound to a Protein via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group of this compound with EDC and Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester, which then reacts with the primary amines on the target protein.[3]

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mg/mL each).

-

Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer via dialysis or a desalting column.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound with a 10- to 20-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

-

Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

-

-

Conjugation to the Protein:

-

Immediately add the activated this compound solution to the protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 using the Conjugation Buffer for optimal reaction with primary amines.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 494 nm (for the fluorescein).

-

Cell Surface Staining and Imaging with Fluorescein-Labeled Protein

This protocol describes the use of a this compound labeled protein (e.g., an antibody) for staining cell surface antigens for fluorescence microscopy.

Materials:

-

Cells of interest cultured on coverslips or in imaging dishes

-

This compound labeled protein (from Protocol 3.1)

-

Phosphate-buffered saline (PBS)

-

Blocking Buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS) - optional

-

Mounting medium with an antifade reagent

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Wash the cultured cells twice with cold PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30 minutes at 4°C to reduce non-specific binding.

-

-

Staining:

-

Dilute the this compound labeled protein to the desired concentration (typically 1-10 µg/mL, but should be optimized) in Blocking Buffer.

-

Incubate the cells with the diluted labeled protein for 1 hour at 4°C, protected from light.

-

-

Washing:

-

Wash the cells three times with cold PBS to remove unbound labeled protein.

-

-

Fixation (Optional):

-

If fixation is desired, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~490 nm, emission ~520 nm).

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling and Cell Staining

The following diagram illustrates the logical flow of the experimental protocols described above.

References

Fluorescein-PEG5-Acid: An In-depth Technical Guide to Core Biomedical Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescein-PEG5-Acid is a bifunctional molecule that has become an indispensable tool in biomedical research. It consists of three key components: a fluorescein moiety for fluorescent detection, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for conjugation.[1][2] The fluorescein component provides strong fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy setups.[2][3] The hydrophilic and flexible PEG linker enhances solubility in aqueous media, improves stability, and reduces non-specific interactions and steric hindrance during conjugation.[1][2][3] The terminal carboxylic acid serves as a versatile handle for covalently linking the molecule to primary amines on biomolecules such as proteins, peptides, and drugs.[1][3][4] This unique combination of properties makes this compound a powerful reagent for a wide range of applications, including fluorescent labeling, drug delivery studies, and in vivo imaging.[1][2]

Key Applications

The versatile structure of this compound lends itself to several critical applications in biomedical research:

-

Fluorescent Labeling of Biomolecules: The most common application is the fluorescent labeling of proteins, antibodies, and peptides.[1] The carboxylic acid can be activated to react with primary amines on these biomolecules, allowing for their detection and quantification in various assays.[2][3]

-

Drug Delivery Systems: The PEG linker improves the pharmacokinetic properties of conjugated drugs by increasing their solubility and stability.[1][5] The fluorescent nature of fluorescein allows for the tracking and visualization of these drug delivery systems in real-time.[2][5]

-

Cell Tracking and In Vivo Imaging: this compound can be used to label cells for tracking their movement and fate in culture or within a living organism.[2] Its fluorescent properties are also leveraged for in vivo imaging of biological processes, such as tumor growth and metastasis.[1]

-

Nanoparticle Functionalization: The molecule can be conjugated to the surface of nanoparticles to create fluorescent and biocompatible probes for various bioimaging and therapeutic applications.[6][7]

-

PROTAC Development: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[8][9]

-

Biosensing and Receptor Binding Analysis: The high sensitivity and specificity of this fluorescent probe make it suitable for developing biosensors and studying receptor-ligand interactions.[2][5]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₃₄H₃₈N₂O₁₂S |

| Molecular Weight | 698.8 g/mol |

| Excitation Maximum | ~494 nm |

| Emission Maximum | ~517 nm |

| Purity | ≥98% |

| Solubility | Water, DMSO, DMF, DCM |

| Storage Condition | -20°C |

Data sourced from BroadPharm and AxisPharm product information.[2][3]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

1. Reagent Preparation:

-

Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.

-

This compound Solution: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Activation Reagents: Prepare fresh solutions of a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) in an appropriate solvent.

2. Activation of this compound:

-

Combine this compound with EDC and NHS in a molar ratio of approximately 1:1.2:1.5.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

3. Conjugation to Protein:

-

Add the activated Fluorescein-PEG5-NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

4. Purification of the Conjugate:

-

Remove unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Caption: Workflow for protein conjugation with this compound.

Protocol for Functionalizing Amine-Modified Nanoparticles

This protocol describes the surface modification of nanoparticles with this compound.

1. Nanoparticle Suspension:

-

Disperse the amine-functionalized nanoparticles in a suitable buffer, such as MES buffer, pH 6.0.

2. Activation of this compound:

-

Activate the carboxylic acid group of this compound with EDC and NHS as described in the protein labeling protocol.

3. Conjugation Reaction:

-

Add the activated Fluorescein-PEG5-NHS ester to the nanoparticle suspension.

-

Incubate the mixture for 2-4 hours at room temperature with gentle agitation.

4. Purification:

-

Remove unreacted dye by centrifugation and washing the nanoparticles multiple times, or by dialysis.

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway Visualization

While this compound is not directly involved in signaling pathways, it is a crucial tool for their visualization. For instance, an antibody targeting a specific protein in a signaling cascade can be labeled with this compound. This fluorescently labeled antibody can then be used in techniques like immunofluorescence or flow cytometry to detect and quantify the target protein, providing insights into the pathway's activation state.

Caption: Logical flow for visualizing a signaling pathway component.

References

- 1. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. This compound, 2183440-40-4 | BroadPharm [broadpharm.com]

- 4. tebubio.com [tebubio.com]

- 5. Fluorescent PEG | AxisPharm [axispharm.com]

- 6. Fluorescent Magnetic Bioprobes by Surface Modification of Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Fluorescein-PEG5-NHS ester | TargetMol [targetmol.com]

- 9. Fluorescein-PEG5-NHS ester - Immunomart [immunomart.com]

The Pivotal Role of the PEG5 Linker in Fluorescein-PEG5-Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-PEG5-Acid is a versatile fluorescent probe that combines the well-known spectroscopic properties of fluorescein with the significant advantages conferred by a five-unit polyethylene glycol (PEG) linker. This technical guide delves into the core functionalities of this molecule, with a particular focus on the indispensable role of the PEG5 linker in enhancing its utility in various research and drug development applications, including bioconjugation, immunoassays, and cellular imaging.

Core Components and Chemical Structure

This compound is composed of three key functional moieties:

-

Fluorescein: A widely used fluorophore that emits a bright green fluorescence.[1]

-

PEG5 Linker: A short, hydrophilic polyethylene glycol chain consisting of five repeating ethylene glycol units.

-

Carboxylic Acid: A terminal functional group that allows for covalent attachment to primary amines on biomolecules.[1]

The strategic incorporation of the PEG5 linker addresses several limitations inherent to the fluorescein molecule alone, thereby expanding its applicability in complex biological systems.

Quantitative Data Summary

The photophysical properties of this compound are largely governed by the fluorescein component. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [1][2] |

| Emission Maximum (λem) | ~517 nm | [1][2] |

| Molecular Weight | 698.74 g/mol | [3] |

| Formula | C34H38N2O12S | [3] |

| Extinction Coefficient (ε) of Fluorescein | ~80,000 cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Φ) of Fluorescein | ~0.79 - 0.95 | [4][5] |

Note: The extinction coefficient and quantum yield are for the parent fluorescein molecule and may vary slightly in the conjugated form.

The Multifaceted Role of the PEG5 Linker

The PEG5 linker is not merely a spacer; it imparts several crucial properties to the fluorescein molecule, enhancing its performance in biological applications.

Enhanced Hydrophilicity and Solubility

The polyethylene glycol chain is inherently hydrophilic, which significantly increases the water solubility of the otherwise hydrophobic fluorescein molecule.[6] This is critical for applications in aqueous biological buffers and for preventing aggregation of the probe and its conjugates.

Reduction of Steric Hindrance

The flexible, five-unit PEG chain acts as a spacer arm, physically separating the bulky fluorescein dye from the conjugated biomolecule. This separation minimizes steric hindrance, which can be crucial for maintaining the biological activity of the labeled protein, such as the binding affinity of an antibody to its antigen.[2]

Minimized Non-Specific Binding

The hydrophilic and neutral nature of the PEG linker creates a hydration shell around the molecule. This "shielding" effect reduces non-specific binding to proteins and cell surfaces, leading to lower background signals and improved signal-to-noise ratios in assays.[1]

Improved Biocompatibility and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established method for reducing the immunogenicity of therapeutic proteins.[6] The PEG5 linker can help to mask the fluorescein molecule from the immune system, which is particularly relevant for in vivo applications.

Key Applications and Experimental Protocols

This compound is a valuable tool in a variety of research areas. Below are detailed protocols for some of its key applications.

Bioconjugation to Proteins and Antibodies

The terminal carboxylic acid of this compound can be covalently linked to primary amines (e.g., on lysine residues) of proteins and antibodies through the formation of a stable amide bond. This requires the activation of the carboxylic acid group.

Experimental Protocol: EDC/NHS-mediated Amine Coupling

Materials:

-

This compound

-

Protein/antibody to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Dissolve Reagents:

-

Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS in reaction buffer (e.g., 10 mg/mL each).

-

-

Activate Carboxylic Acid:

-

In a microcentrifuge tube, mix a molar excess (typically 5-10 fold) of EDC and NHS with the desired amount of this compound in reaction buffer.

-

Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Add the activated Fluorescein-PEG5-NHS ester solution to the protein/antibody solution. The molar ratio of the probe to the protein will need to be optimized but a starting point of 10:1 is common.[7]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quench Reaction:

-

Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein/antibody from unreacted probe and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[7]

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for the fluorescein).

-

Caption: Workflow for EDC/NHS-mediated conjugation of this compound to a protein.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique used to quantify antigens or antibodies. It relies on the principle that the degree of polarization of emitted fluorescent light is dependent on the rotational speed of the fluorescent molecule. A small, rapidly tumbling fluorescently labeled molecule (the tracer) will have low polarization, while a large, slowly tumbling complex (tracer bound to an antibody) will have high polarization.

Experimental Protocol: Competitive FPIA for Antigen Quantification

Materials:

-

This compound labeled antigen (tracer)

-

Specific antibody against the antigen

-

Unknown samples and standards containing the antigen

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Black, non-binding microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare Reagents:

-

Dilute the tracer and antibody to their optimal working concentrations in assay buffer. These concentrations need to be determined empirically through titration experiments.

-

-

Assay Setup:

-

In a black microplate, add a fixed amount of tracer and antibody to each well.

-

Add varying concentrations of the standard antigen or the unknown samples to the wells.

-

Include controls for minimum polarization (tracer only) and maximum polarization (tracer and antibody without competing antigen).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with excitation and emission filters appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

Plot the mP values against the concentration of the standard antigen to generate a standard curve.

-

Determine the concentration of the antigen in the unknown samples by interpolating their mP values from the standard curve.

-

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound, 2183440-40-4 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 5. Fluorescein [omlc.org]

- 6. Fluorescent PEG | AxisPharm [axispharm.com]

- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

Technical Guide: Safety and Handling of Fluorescein-PEG5-Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Fluorescein-PEG5-Acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Introduction

This compound is a fluorescent labeling reagent that combines the spectral properties of fluorescein with a polyethylene glycol (PEG) spacer. The fluorescein moiety provides the fluorescence, making it a valuable tool for detection and quantification in various biological applications.[1][2] The PEG linker, in this case, a chain of five ethylene glycol units, enhances water solubility and reduces non-specific interactions, which is particularly beneficial in biological systems.[1][2] The terminal carboxylic acid group allows for the covalent conjugation of the dye to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond in the presence of activating agents.[3] This makes it a versatile tool for applications including drug delivery studies, cell tracking, and receptor binding analysis.[1]

Compound Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | 1-((3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)amino)-1-thioxo-5,8,11,14,17-pentaoxa-2-azaicosan-20-oic acid | [1] |

| CAS Number | 2183440-40-4 | [3][4] |

| Molecular Formula | C₃₄H₃₈N₂O₁₂S | [3] |

| Molecular Weight | 698.74 g/mol | [3][4] |

| Appearance | Orange-red crystalline powder | [5] |

| Excitation Maximum (λex) | 494 nm | [3] |

| Emission Maximum (λem) | 517 nm | [3] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [3] |

| Purity | Typically ≥95% or ≥98% | [2][3] |

| Storage Conditions | Store at -20°C, protected from light. | [3] |

Safety and Handling Guidelines

While a specific Material Safety Data Sheet (MSDS) for this compound is not consistently provided by all suppliers, the safety precautions can be inferred from the data available for fluorescein and general guidelines for handling similar chemical reagents.

| Guideline Category | Recommendations | Reference(s) |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical safety goggles, gloves (impermeable rubber or plastic), and a lab coat. For operations that may generate dust, a NIOSH/OSHA approved respirator is recommended. | [6][7][8] |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions. Ensure that eyewash stations and safety showers are readily accessible. | [6][9] |

| Handling | Avoid contact with skin and eyes.[6] Do not breathe dust or vapors.[6] Wash hands thoroughly after handling.[5][6] Avoid creating dust.[5] Will stain skin, clothing, and surfaces.[5] | |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C.[3][6] Protect from direct sunlight and moisture.[6] | |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][8] | |

| First Aid: Skin Contact | In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[6][7] | |

| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][8] | |

| First Aid: Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6][7] | |

| Spill and Disposal | For small spills, sweep up the material, place it in a sealed container for disposal, and clean the spill area with soap and water.[5] Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[6][7] |

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein. This protocol should be adapted based on the specific biomolecule and experimental requirements.

Materials:

-

This compound

-

Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dialysis or size-exclusion chromatography column for purification

Procedure:

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration.

-

Prepare this compound Stock Solution: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Activate Carboxylic Acid:

-

In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the biomolecule solution. The molar ratio of the dye to the biomolecule will need to be optimized for the desired degree of labeling.

-

Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C, with gentle stirring and protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 494 nm (for the fluorescein).

-

Store the labeled biomolecule at 4°C or -20°C, protected from light. Avoid using sodium azide as a preservative with fluorescent conjugates.[10]

-

Visualizations

The following diagrams illustrate key workflows related to the handling and use of this compound.

Caption: Safe handling workflow for this compound.

Caption: General experimental workflow for biomolecule conjugation.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Fluorescent PEG | AxisPharm [axispharm.com]

- 3. This compound, 2183440-40-4 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. ozarkundergroundlab.com [ozarkundergroundlab.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Fluorescein-PEG5-Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Fluorescein-PEG5-Acid. The protocol is intended for researchers in life sciences and professionals in drug development who utilize fluorescently labeled proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

This compound is a fluorescent probe that combines the spectral properties of fluorescein with a hydrophilic polyethylene glycol (PEG) spacer. The terminal carboxylic acid group allows for its conjugation to primary amines on proteins, typically the ε-amino groups of lysine residues or the N-terminal α-amino group. This conjugation requires the activation of the carboxylic acid to form a reactive intermediate that can then react with the amine groups on the protein to form a stable amide bond.

I. Principle of the Labeling Reaction

The labeling of proteins with this compound is a two-step process. First, the terminal carboxylic acid of the dye is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester. This intermediate is then reacted with the protein in a buffer with a slightly basic pH to facilitate the nucleophilic attack by the deprotonated primary amine groups on the protein, resulting in the formation of a stable amide bond. The hydrophilic PEG5 spacer helps to improve the solubility of the labeled protein and reduces potential steric hindrance.

II. Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the protein labeling protocol. Optimization of these parameters may be necessary for specific proteins and applications.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. A minimum of 2 mg/mL is recommended.[1][2] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This is a starting point for optimization. Lower ratios can be used to avoid over-labeling.[1] |

| Reaction Buffer pH | 8.3 - 8.5 | A slightly basic pH ensures that the primary amine groups on the protein are deprotonated and more nucleophilic.[1] |

| Reaction Time | 1 - 2 hours at Room Temperature | Longer incubation times (e.g., overnight at 4°C) can sometimes increase the degree of labeling.[2][3] |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction by consuming excess reactive dye.[4] |

| Degree of Labeling (DOL) | 0.5 - 2.0 | The optimal DOL is application-dependent. A DOL between 0.5 and 1 is often ideal to maintain protein function.[5] |

III. Experimental Protocols

A. Materials and Reagents

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine) and ammonia. [1]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

B. Detailed Experimental Procedure

-

Protein Preparation:

-

Activation of this compound:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

-

In a separate microcentrifuge tube, mix this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF. The final concentration of the activated dye should be around 10 mg/mL.

-

Incubate this activation reaction for 15-30 minutes at room temperature.

-

-

Labeling Reaction:

-

Calculate the required volume of the activated dye solution to achieve the desired molar ratio of dye to protein (a starting point of 10:1 is recommended).

-

While gently stirring the protein solution, slowly add the calculated amount of the activated dye solution.[1]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to quench any unreacted dye.[4]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[6]

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

C. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[5][7]

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of fluorescein (approximately 494 nm, Amax).[5]

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

Where:

-

CF is the correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is approximately 0.3.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Dye Concentration (M) = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of Fluorescein at its Amax (approximately 75,000 cm⁻¹M⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

IV. Visualizations

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Example signaling pathway initiated by a fluorescently labeled ligand.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Fluorescein labeling of proteins - 每日生物评论 [bio-review.com]

- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 5. support.nanotempertech.com [support.nanotempertech.com]

- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Flow Cytometry using Fluorescein-PEG5-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG5-Acid is a versatile fluorescent probe well-suited for a variety of flow cytometry applications. This molecule consists of a bright and widely used fluorescein fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The fluorescein moiety provides a strong fluorescent signal that can be detected by the standard 488 nm laser found in most flow cytometers. The hydrophilic PEG linker enhances solubility in aqueous media and minimizes non-specific binding to cells and other surfaces. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, antibodies, or other biomolecules through the use of activators like EDC and NHS, enabling targeted labeling of specific cellular components or delivery vehicles.

These characteristics make this compound an excellent tool for tracking and quantifying the cellular uptake of nanoparticles, liposomes, and other drug delivery systems. It can also be used to label cells or proteins for various flow cytometric analyses.

Key Features of this compound

| Property | Description |

| Fluorophore | Fluorescein |

| Excitation Maximum | ~494 nm |

| Emission Maximum | ~517 nm |

| Linker | 5-unit Polyethylene Glycol (PEG) |

| Reactive Group | Carboxylic Acid |

| Primary Application | Fluorescent labeling for tracking cellular uptake and binding |

Data Presentation: Quantifying Cellular Uptake

Flow cytometry allows for the precise quantification of fluorescently labeled cells. The data is typically presented as histograms showing the distribution of fluorescence intensity across a cell population or as dot plots to analyze multiple parameters simultaneously. Key quantitative metrics include Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells.

Table 1: Hypothetical Data on Cellular Uptake of this compound Labeled Nanoparticles in Cancer Cells

| Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Positive Cells |

| HeLa | Control (Unlabeled NPs) | 50 | 4 | 50 | 1.2% |

| HeLa | Fluorescein-PEG5-NP | 10 | 4 | 850 | 65.7% |

| HeLa | Fluorescein-PEG5-NP | 50 | 4 | 3200 | 98.5% |

| HeLa | Fluorescein-PEG5-NP | 100 | 4 | 7500 | 99.8% |

| A549 | Control (Unlabeled NPs) | 50 | 4 | 45 | 1.5% |

| A549 | Fluorescein-PEG5-NP | 10 | 4 | 620 | 55.3% |

| A549 | Fluorescein-PEG5-NP | 50 | 4 | 2500 | 95.1% |

| A549 | Fluorescein-PEG5-NP | 100 | 4 | 6100 | 99.2% |

Table 2: Hypothetical Data on the Kinetics of Cellular Uptake of this compound Labeled Liposomes

| Time Point (hours) | Mean Fluorescence Intensity (MFI) | % Positive Cells |

| 0 | 35 | 0.8% |

| 1 | 1250 | 45.2% |

| 4 | 4800 | 92.1% |

| 12 | 8900 | 98.5% |

| 24 | 9100 | 98.9% |

Experimental Protocols

Protocol 1: General Labeling of Cells with this compound

This protocol describes a general method for non-targeted labeling of cell surface amines.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO

-

PBS (Phosphate Buffered Saline), pH 7.4

-

PBS with 1% BSA (Bovine Serum Albumin) (Staining Buffer)

-

Cells of interest

-

Flow cytometry tubes

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

-

Prepare Activation Solution: Immediately before use, prepare a solution of EDC (2 mM) and Sulfo-NHS (5 mM) in cold PBS.

-

Prepare Labeling Solution: Dilute the this compound stock solution in the activation solution to the desired final labeling concentration (typically 10-100 µM).

-

Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend the cell pellet in PBS at a concentration of 1-5 x 10^6 cells/mL.

-

Cell Staining: Add the labeling solution to the cell suspension. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with Staining Buffer to remove unreacted dye. Centrifuge at 300 x g for 5 minutes for each wash.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser. Collect the emission signal using a standard FITC filter set (e.g., 530/30 nm bandpass filter).

Protocol 2: Quantifying Cellular Uptake of this compound Labeled Nanoparticles

This protocol details the procedure for measuring the internalization of nanoparticles fluorescently labeled with this compound.

Materials:

-

This compound labeled nanoparticles

-

Complete cell culture medium

-

Cells of interest (e.g., HeLa, A549)

-

PBS (Phosphate Buffered Saline)

-

Trypsin-EDTA (for adherent cells)

-

Staining Buffer (PBS with 1% BSA)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometry tubes

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Treatment: Add the this compound labeled nanoparticles to the cell culture medium at the desired final concentrations. Include an untreated control and a control with unlabeled nanoparticles.

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

-

Harvesting Cells:

-

Suspension cells: Gently pellet the cells by centrifugation (300 x g for 5 minutes).

-

Adherent cells: Wash with PBS and detach using Trypsin-EDTA. Quench the trypsin with complete medium and pellet the cells.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove nanoparticles that are not internalized.

-

Resuspension: Resuspend the cells in Staining Buffer and determine the cell concentration. Adjust the cell density to 1-5 x 10^6 cells/mL.

-

Viability Staining: Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer.

-

Use a 488 nm laser for excitation of Fluorescein.

-

Collect the emission in the FITC channel (e.g., 530/30 nm).

-

Collect the emission for the viability dye in the appropriate channel (e.g., PE-Texas Red for PI).

-

Gate on the live cell population to analyze the fluorescence from the internalized nanoparticles.

-

Visualizations